

thioether phospholipid ilmofosine discovery and development

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Compound Focus: Ilmofosine

CAS No.: 83519-04-4

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Key Experimental Findings & Data

For researchers, the quantitative data and specific experimental observations are critical. The table below consolidates key findings from preclinical and clinical studies.

Study Aspect	Experimental Model/Setting	Key Findings & Quantitative Data
In Vitro/Vivo Antitumour Activity	Preclinical models [1]	Demonstrated antitumour activity in various in vitro and in vivo systems.

| **Clinical Tolerability & Toxicity** | Phase I trial (24-hour weekly infusion) [2] | **MTD:** 800 mg/m². **DLT:** Severe abdominal pain. **Other Toxicities:** Nausea, anorexia, fatigue, minor elevations in liver function tests. No significant neutropenia or thrombocytopenia. | **Cross-Resistance Profile** | Multidrug-resistant (MDR) cancer cell lines (e.g., MCF7/ADR, CCRF/VCR1000) [3] | MDR cell lines were **cross-resistant** to **ilmofosine**. Resistance was **not reversed** by MDR modifier dexniguldipine-HCl. **Ilmofosine** is **not a P-glycoprotein (P-gp) substrate**; resistance is linked to MDR1-associated membrane lipid alterations. | **Cellular Mechanism** | Human tumour-cell lines [4] | Alters intracellular cholesterol traffic, causes cholesterol accumulation, changes free-cholesterol:phosphatidylcholine ratio, and modulates Akt phosphorylation. |

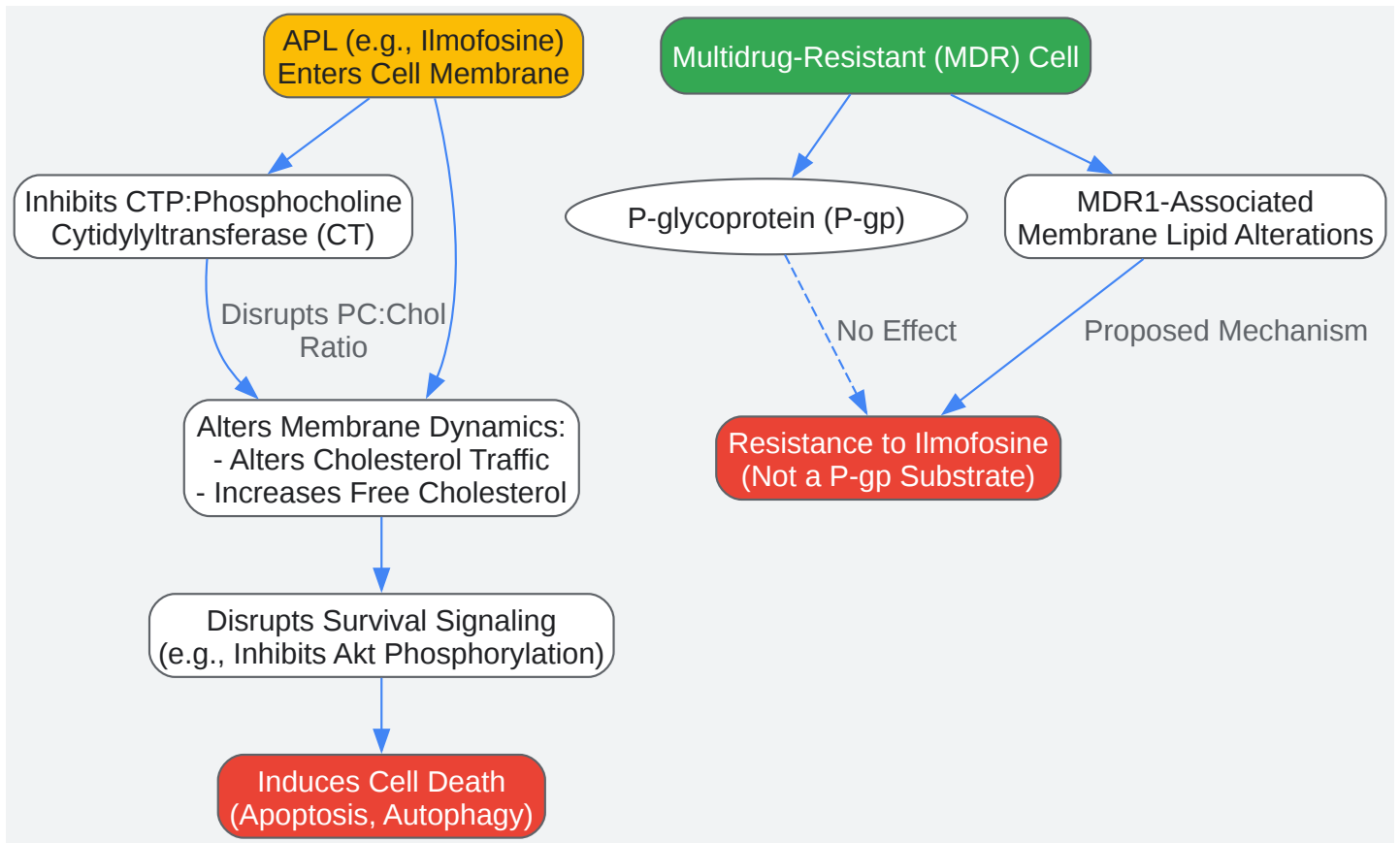
Detailed Experimental Protocols

The following methodologies are foundational to the key findings cited above.

- **In Vitro Cytotoxicity Assay (from general ALP research) [4]:** The antiproliferative effects of alkylphospholipids (APLs) like **ilmofosine** are typically determined using assays such as the MTT or XTT assay. Cells are seeded in multi-well plates and allowed to adhere. The compound is then added in a range of concentrations. After a defined incubation period (e.g., 72 hours), a tetrazolium salt solution is added. Viable cells with active metabolism convert the salt into a formazan dye, which is quantified spectrophotometrically. The IC_{50} value (concentration that inhibits cell proliferation by 50%) is calculated from the dose-response curve.
- **Analysis of Cholesterol Metabolism (from general ALP research) [4]:** To study the impact on cholesterol, cells are treated with the compound for a set time. Lipids are then extracted using organic solvents like chloroform/methanol. Cholesterol content can be quantified using enzymatic assays (e.g., cholesterol oxidase method) or via high-performance liquid chromatography (HPLC). Intracellular cholesterol trafficking can be visualized using fluorescent dyes like filipin, which binds to free cholesterol, and analyzed by fluorescence microscopy.
- **Mechanism of Cross-Resistance Study [3]:** This protocol involves using paired cell lines: drug-sensitive parental lines and their multidrug-resistant (MDR) counterparts (e.g., MCF-7 vs. MCF7/ADR). The cytotoxicity of **ilmofosine** is tested in both lines to establish cross-resistance. To determine if **ilmofosine** is a P-gp substrate, its effect on the binding of a known P-gp ligand like [3H]-azidopine can be measured, with or without **ilmofosine** pre-incubation. Furthermore, the ability of a potent MDR modulator (e.g., dexniguldipine-HCl) to reverse resistance to **ilmofosine** can be tested in a cytotoxicity assay.

Mechanism of Action and Resistance Pathway

The diagram below illustrates the key molecular mechanisms of alkylphospholipids like **ilmofosine** and the established pathway for resistance, based on the cited research.



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Figure 1: Proposed mechanism of action of alkylphospholipids (APLs) like **ilmofosine** and the pathway for multidrug resistance. APLs integrate into the membrane, disrupting key metabolic and signaling processes to induce cell death. In MDR cells, resistance arises from broader membrane lipid alterations, not P-gp efflux. [4] [3]

Research Significance and Context

- **Ilmofosine in Clinical History:** The investigation of **ilmofosine** represented an effort to develop a new class of non-genotoxic anticancer agents. Its clinical limitation, primarily due to gastrointestinal toxicity, was a common challenge for early alkylphospholipids [2] [1].

- **Contribution to Field Knowledge:** Although **ilmofosine** itself did not become a standard therapy, research into its mechanism significantly advanced the understanding of how alkylphospholipids work. It helped solidify the concept of "Membrane Lipid Therapy" and demonstrated that cancer cells could develop resistance through membrane adaptation independent of classic drug efflux pumps like P-gp [4] [3].
- **Modern Relevance and Analogs:** The principles learned from **ilmofosine** and other early APLs continue to inform drug discovery. Current research focuses on designing more effective and selective phospholipid analogs, such as cyclopentane-based miltefosine analogs for treating parasitic infections like primary amoebic meningoencephalitis (PAM), which show improved potency and selectivity [5].

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